5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Historical Context and Discovery
The discovery and development of this compound emerged from the broader historical context of imidazopyridine research that began gaining momentum in the mid-20th century. The foundational work on imidazo[1,2-a]pyridine structural and compositional analysis was meticulously explored by W.L. Mosby in 1961, marking a pivotal moment in understanding these complex heterocyclic compounds. This groundbreaking research laid the foundation for subsequent investigations into their vast array of derivatives, which have since been recognized for their extensive pharmacological potential and applications in various fields of chemistry.
The specific development of brominated and carboxylated derivatives of imidazopyridines followed naturally from the need to enhance the synthetic versatility and biological activity of the parent heterocyclic system. Early patent literature, including work documented in European Patent EP0092459B1, described imidazo[1,2-a]pyridine derivatives and their preparation methods, establishing the fundamental synthetic pathways that would later be refined for specific substituted variants. These early investigations demonstrated that strategic substitution at various positions of the imidazopyridine core could dramatically alter both the chemical properties and biological activities of the resulting compounds.
The synthesis and characterization of this compound specifically emerged from advances in selective halogenation and carboxylation techniques developed throughout the late 20th and early 21st centuries. The compound's emergence as a distinct chemical entity reflects the continuous evolution of synthetic methodologies that allow for precise control over substitution patterns in complex heterocyclic systems. This historical progression demonstrates the cumulative nature of chemical research, where each advancement builds upon previous discoveries to enable the synthesis of increasingly sophisticated molecular architectures.
Significance in Heterocyclic Chemistry
This compound occupies a position of considerable significance within the broader field of heterocyclic chemistry due to its unique combination of structural features and reactivity patterns. The compound exemplifies the sophisticated molecular design principles that govern modern heterocyclic synthesis, incorporating multiple functional groups that each contribute distinct chemical properties to the overall molecular framework. The presence of the bromine substituent at the 5-position provides a versatile handle for further synthetic elaboration through various cross-coupling reactions, while the carboxylic acid functionality at the 2-position offers opportunities for amide formation, esterification, and coordination chemistry applications.
The imidazo[1,2-a]pyridine core itself represents one of the most important fused bicyclic 5-6 heterocyclic systems, recognized as a "drug prejudice" scaffold due to its wide range of applications in medicinal chemistry. This recognition stems from the unique electronic and steric properties imparted by the fusion of the imidazole and pyridine rings, which creates a rigid, planar aromatic system with distinct regions of electron density that facilitate specific molecular interactions. The methyl group at the 7-position further modulates these electronic properties while providing additional steric bulk that can influence both chemical reactivity and biological activity.
Recent advances in visible light-induced carbon-hydrogen functionalization have highlighted the special reactivity profile of imidazo[1,2-a]pyridines, with particular emphasis on functionalization at the 3-position of the heterocyclic system. These developments have demonstrated that compounds like this compound can serve as versatile platforms for the construction of more complex molecular architectures through photocatalytic processes. The ability to selectively modify specific positions of the imidazopyridine core under mild reaction conditions represents a significant advancement in the field of heterocyclic chemistry, enabling the synthesis of diverse molecular libraries for biological screening and materials applications.
Position Within the Imidazopyridine Chemical Class
Within the extensive family of imidazopyridine compounds, this compound occupies a distinctive position characterized by its specific substitution pattern and functional group arrangement. The compound belongs to the broader class of imidazo[1,2-a]pyridine derivatives, which are distinguished from other imidazopyridine isomers by the specific fusion pattern between the imidazole and pyridine rings. This particular regioisomer has gained prominence due to its favorable synthetic accessibility and diverse reactivity profile that enables extensive structural modifications.
The systematic classification of this compound reveals several key structural features that distinguish it from related family members. The molecular formula C₉H₇BrN₂O₂ and molecular weight of 255.07 g/mol place it among the moderately sized members of the imidazopyridine family. The bromine substitution at the 5-position represents a common modification strategy employed to enhance the synthetic utility of imidazopyridine scaffolds, as halogen substituents provide convenient points for further functionalization through well-established organometallic coupling reactions.
Properties
IUPAC Name |
5-bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-5-2-7(10)12-4-6(9(13)14)11-8(12)3-5/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYOAVALYUMYQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C(=C1)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of 2-Aminopyridines
One common approach involves the condensation of substituted 2-aminopyridines with appropriate reagents to form the imidazo[1,2-a]pyridine core. For instance, the reaction of 2-aminopyridines with 1,3-dichloroacetone or 1,1,3-trichloroacetone can yield key intermediates for further functionalization.
Microwave-Assisted Synthesis
Microwave-assisted protocols have been developed for the rapid synthesis of imidazo[1,2-a]pyridine derivatives. These methods involve the condensation of 2-aminopyridines with bromomalonaldehyde in ethanol-water media, offering a mild and efficient route to the desired compounds.
Ionic Liquid-Catalyzed Synthesis
The use of ionic liquids as catalysts under ultrasound irradiation has been reported for the efficient synthesis of imidazo[1,2-a]pyridines. This approach allows for shorter reaction times and milder conditions compared to traditional methods.
Preparation Methods Analysis
Traditional In-Flask Procedures
Traditional methods often involve the cyclization of halogenated pyridine precursors with reactive intermediates. However, these methods can suffer from inefficiencies due to competing decarboxylation reactions at high temperatures.
Continuous Flow Synthesis
Continuous flow synthesis offers an alternative with higher yields by minimizing side reactions. This approach uses catalytic p-toluenesulphonic acid (PTSA) in DMF at elevated temperatures to achieve moderate to high yields.
Metal-Free Oxidation and Photocatalysis
Metal-free oxidation and photocatalysis strategies have also been explored for the synthesis of imidazo[1,2-a]pyridine derivatives. These methods provide environmentally friendly alternatives with potential for improved selectivity and efficiency.
Data and Research Findings
| Synthetic Method | Yield Range | Reaction Conditions | Advantages |
|---|---|---|---|
| Condensation of 2-Aminopyridines | 40-60% | High temperature, long reaction time | Simple starting materials |
| Microwave-Assisted Synthesis | 60-80% | Mild conditions, rapid reaction | Efficient, environmentally friendly |
| Ionic Liquid-Catalyzed Synthesis | 70-85% | Ultrasound irradiation, mild conditions | High yield, short reaction time |
| Continuous Flow Synthesis | 60-80% | Elevated temperature, controlled conditions | High yield, minimal side reactions |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form different derivatives, while reduction reactions can modify the functional groups present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation and reduction can lead to different functionalized compounds .
Scientific Research Applications
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain enzymes and disrupt biological pathways, leading to its potential use as an anti-tuberculosis agent. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Substituent Variations
The compound’s uniqueness lies in its substitution pattern. Key analogs and their differences are summarized below:
Key Observations :
- Positional Effects : Bromine at C5 (as in the target compound) correlates with antimicrobial activity, whereas bromine at C6 (e.g., 6-bromo analog) is associated with kinase inhibition .
Physicochemical Properties
- Solubility : The carboxylic acid group ensures moderate aqueous solubility, but the methyl group may reduce crystallinity, complicating purification .
Biological Activity
5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 227.07 g/mol. The compound features a bromine atom at the 5-position, a methyl group at the 7-position, and a carboxylic acid group at the 2-position of the imidazo[1,2-a]pyridine ring system.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is hypothesized to act as an inhibitor of specific enzymes or kinases involved in critical cellular signaling pathways. This inhibition can lead to modulation of processes such as:
- Cell proliferation
- Apoptosis (programmed cell death)
- Inflammatory responses
Antimicrobial Properties
Research indicates that compounds related to the imidazo[1,2-a]pyridine family exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess antitubercular properties , suggesting that this compound may also be effective against Mycobacterium tuberculosis (Mtb) .
Antitumor Activity
The compound has been investigated for its potential antitumor effects. In vitro studies have demonstrated that derivatives of imidazo[1,2-a]pyridine can inhibit tumor cell growth by targeting kinases involved in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the imidazo[1,2-a]pyridine class. Below is a summary table reflecting key findings from recent research:
Structural Activity Relationship (SAR)
Understanding the SAR of imidazo[1,2-a]pyridine derivatives has been crucial in optimizing their biological activities. Modifications to the methyl group at the 7-position or the introduction of different substituents can significantly affect potency and selectivity against specific targets:
- Methyl Group : Essential for maintaining antitubercular activity.
- Bromine Substitution : Enhances interaction with target enzymes.
Q & A
Basic Questions
Q. What are the standard synthetic routes for 5-Bromo-7-methylimidazo[1,2-a]pyridine-2-carboxylic acid, and how do reaction conditions influence yield?
- Methodological Answer : A common approach involves multi-step functionalization of the imidazo[1,2-a]pyridine core. For example, bromination at the 5-position can be achieved using N-bromosuccinimide (NBS) under controlled temperature (0–25°C) in a solvent like DMF or dichloromethane. Methylation at the 7-position typically employs methyl iodide and a base (e.g., K₂CO₃), while the carboxylic acid group is introduced via hydrolysis of ester precursors under acidic or basic conditions. Yield optimization requires precise stoichiometric ratios, inert atmospheres, and monitoring via TLC or HPLC to prevent over-bromination or side reactions .
Q. How can researchers verify the structural integrity of this compound post-synthesis?
- Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:
- 1H/13C NMR : To confirm substituent positions (e.g., methyl group at 7-position, bromine at 5-position) and aromatic proton environments.
- HRMS : For exact mass verification of the molecular ion ([M+H]+ or [M–H]–).
- IR Spectroscopy : To identify the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
Cross-referencing with computational NMR predictions (e.g., DFT calculations) enhances accuracy .
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl iodide).
- Waste Management : Segregate halogenated waste (bromine-containing byproducts) and neutralize acidic/basic residues before disposal. Partner with certified waste treatment facilities for environmentally safe processing .
- Emergency Response : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention.
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound synthesis?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) can model reaction intermediates and transition states to identify energy barriers. For instance, reaction path searches for bromination steps can predict regioselectivity and competing pathways. Machine learning algorithms trained on existing reaction databases (e.g., Reaxys) can recommend optimal solvents, catalysts, or temperatures to minimize side products. Experimental validation via high-throughput screening (e.g., varying Brønsted acids in hydrolysis steps) refines computational predictions .
Q. What strategies resolve contradictions in spectroscopic data for this compound, particularly in distinguishing positional isomers?
- Methodological Answer :
- 2D NMR (COSY, HSQC, HMBC) : Resolves ambiguities in proton-proton coupling and long-range carbon-proton correlations. For example, HMBC correlations between the methyl group (7-position) and adjacent pyridine carbons confirm substitution patterns.
- X-ray Crystallography : Provides unambiguous structural confirmation if single crystals are obtainable.
- Isotopic Labeling : Introducing deuterium at specific positions during synthesis aids in spectral assignment .
Q. How can researchers design scalable purification methods for this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar impurities.
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) by testing solubility at varying temperatures.
- Membrane Technologies : Nanofiltration or dialysis membranes with MWCO ≤ 300 Da can remove low-molecular-weight byproducts .
Q. What experimental frameworks address discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Curves : Repeat assays under standardized conditions (e.g., fixed cell lines, incubation times) to rule out variability.
- Metabolite Profiling : LC-MS/MS can identify degradation products or active metabolites influencing bioactivity.
- Cheminformatics : Use QSAR models to correlate substituent effects (e.g., bromine vs. chlorine) with activity trends, guiding structural modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
